1-Tert-butyl-4-(chloromethyl)cyclohexane
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Overview
Description
1-Tert-butyl-4-(chloromethyl)cyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a tert-butyl group and a chloromethyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-(chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 1-tert-butylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-(chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Alcohols, amines, thioethers.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Scientific Research Applications
1-Tert-butyl-4-(chloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexane derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-(chloromethyl)cyclohexane in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the leaving group.
Comparison with Similar Compounds
1-Tert-butyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a chloromethyl group.
1-Tert-butyl-4-hydroxycyclohexane: Contains a hydroxyl group instead of a chloromethyl group.
1-Tert-butyl-4-aminocyclohexane: Contains an amino group instead of a chloromethyl group.
Uniqueness: 1-Tert-butyl-4-(chloromethyl)cyclohexane is unique due to the presence of both a bulky tert-butyl group and a reactive chloromethyl group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes.
Properties
Molecular Formula |
C11H21Cl |
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Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-tert-butyl-4-(chloromethyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
BNNVKUMESAYPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CCl |
Origin of Product |
United States |
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